PtdIns-(3,4,5)-P3 (1,2-dihexanoyl) (ammonium salt)

Catalog No.
S1772823
CAS No.
799268-62-5
M.F
C21H54N4O22P4
M. Wt
838.564
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PtdIns-(3,4,5)-P3 (1,2-dihexanoyl) (ammonium salt)

CAS Number

799268-62-5

Product Name

PtdIns-(3,4,5)-P3 (1,2-dihexanoyl) (ammonium salt)

IUPAC Name

tetraazanium;[(1S,2S,4S,5R)-3-[[(2R)-2,3-di(hexanoyloxy)propoxy]-oxidophosphoryl]oxy-2,4-dihydroxy-5,6-bis[[hydroxy(oxido)phosphoryl]oxy]cyclohexyl] hydrogen phosphate

Molecular Formula

C21H54N4O22P4

Molecular Weight

838.564

InChI

InChI=1S/C21H42O22P4.4H3N/c1-3-5-7-9-14(22)37-11-13(39-15(23)10-8-6-4-2)12-38-47(35,36)43-18-16(24)19(40-44(26,27)28)21(42-46(32,33)34)20(17(18)25)41-45(29,30)31;;;;/h13,16-21,24-25H,3-12H2,1-2H3,(H,35,36)(H2,26,27,28)(H2,29,30,31)(H2,32,33,34);4*1H3/t13-,16+,17+,18?,19-,20+,21?;;;;/m1..../s1

InChI Key

YTZPLJSHLDNARZ-XLCQVJATSA-N

SMILES

CCCCCC(=O)OCC(COP(=O)([O-])OC1C(C(C(C(C1O)OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O)OC(=O)CCCCC.[NH4+].[NH4+].[NH4+].[NH4+]

Synonyms

DHPI-3,4,5-P3;Phosphatidylinositol-3,4,5-triphosphate C-6;PIP3C-16

Background and Significance:

PtdIns-(3,4,5)-P3 (1,2-dihexanoyl) (ammonium salt), also known as Phosphatidylinositol-3,4,5-triphosphate (C-6) or PIP3C-16, is a synthetic analog of a naturally occurring signaling molecule called phosphatidylinositol-3,4,5-trisphosphate (PIP3) [, ]. PIP3 plays a crucial role in various cellular processes, including cell growth, survival, proliferation, and migration []. Due to its involvement in these fundamental cellular functions, studying PIP3 and its analogs is crucial for understanding various diseases and developing potential therapeutic strategies [].

Advantages of PtdIns-(3,4,5)-P3 (1,2-dihexanoyl) (ammonium salt):

Compared to naturally occurring PIP3, PtdIns-(3,4,5)-P3 (1,2-dihexanoyl) (ammonium salt) offers several advantages for scientific research:

  • Increased Solubility: The addition of short-chain fatty acids (hexanoyl) at the sn-1 and sn-2 positions makes this analog significantly more water-soluble compared to natural PIP3, which has longer fatty acid chains []. This enhanced solubility simplifies its use in various aqueous-based experiments.
  • Stability: The synthetic analog exhibits greater stability compared to natural PIP3, which is prone to degradation by enzymes []. This improved stability allows for longer storage and handling during research.

Applications in Scientific Research:

PtdIns-(3,4,5)-P3 (1,2-dihexanoyl) (ammonium salt) finds application in various scientific research areas, including:

  • Studying PIP3 signaling pathways: This analog serves as a valuable tool for researchers to investigate the intricate signaling pathways mediated by PIP3. By studying how cells respond to this synthetic PIP3, scientists can gain insights into the mechanisms underlying various cellular processes [, ].
  • Developing drugs targeting PIP3 signaling: Due to its involvement in numerous diseases, including cancer and neurological disorders, targeting PIP3 signaling pathways has emerged as a promising therapeutic strategy []. This synthetic analog can be employed in drug discovery efforts to identify and develop potential drugs that modulate PIP3 signaling [].
  • Understanding protein-lipid interactions: PIP3 serves as a binding site for various proteins containing pleckstrin homology (PH) domains []. PtdIns-(3,4,5)-P3 (1,2-dihexanoyl) (ammonium salt) can be used to study these protein-lipid interactions, which are crucial for various cellular functions [].

PtdIns-(3,4,5)-P3 (1,2-dihexanoyl) (ammonium salt), also known as synthetic phosphatidylinositol 3,4,5-trisphosphate (PIP3) or PD018718, is a synthetic analog of the naturally occurring cellular signaling molecule phosphatidylinositol 3,4,5-trisphosphate (PIP3) []. PIP3 is a minor component of cellular membranes but plays a crucial role in various cellular processes. This synthetic version possesses the same inositol and diacylglycerol (DAG) stereochemistry as natural PIP3, but with shorter, saturated C6 fatty acids at positions sn-1 and sn-2, making it more water-soluble [].


Molecular Structure Analysis

The key features of PtdIns-(3,4,5)-P3 (1,2-dihexanoyl) (ammonium salt) include:

  • Inositol ring: A cyclic sugar alcohol with three phosphate groups attached at positions 3, 4, and 5 [].
  • Glycerol backbone: A glycerol molecule linked to the inositol ring through a phosphate group.
  • Diacylglycerol (DAG): Two fatty acid chains (hexanoyl in this case) attached to the sn-1 and sn-2 positions of the glycerol backbone [].
  • Ammonium salt: The negatively charged phosphate groups are balanced by positively charged ammonium ions.

The presence of the three phosphate groups differentiates PIP3 from other phospholipids. The specific arrangement of these phosphates is crucial for PIP3's function as a signaling molecule.


Chemical Reactions Analysis

The compound can potentially undergo hydrolysis by phospholipases, enzymes that break down phospholipids. For example, phospholipase C (PLC) could cleave the bond between the glycerol backbone and the phosphate group, generating inositol trisphosphate (IP3) and DAG.


Physical And Chemical Properties Analysis

Data on specific physical and chemical properties of PtdIns-(3,4,5)-P3 (1,2-dihexanoyl) (ammonium salt) is limited. However, due to the presence of the ammonium salt and the shorter fatty acid chains, it is expected to be more soluble in water compared to naturally occurring PIP3 [].

PIP3 acts as a second messenger in cells, relaying signals from the cell surface to the cytoplasm. It binds to specific protein domains called pleckstrin homology (PH) domains, causing conformational changes that activate these proteins and initiate downstream signaling cascades. These pathways regulate diverse cellular processes like cell growth, survival, migration, and metabolism.

The synthetic PtdIns-(3,4,5)-P3 (1,2-dihexanoyl) (ammonium salt) mimics the natural PIP3's function. It can bind to PH domain-containing proteins and activate similar signaling pathways for research purposes [].

Dates

Modify: 2023-08-15
1.Guan, X., and Wenk, M.R. Biochemistry of inositol lipids. Frontiers in Bioscience 13, 3239-3251 (2008).

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